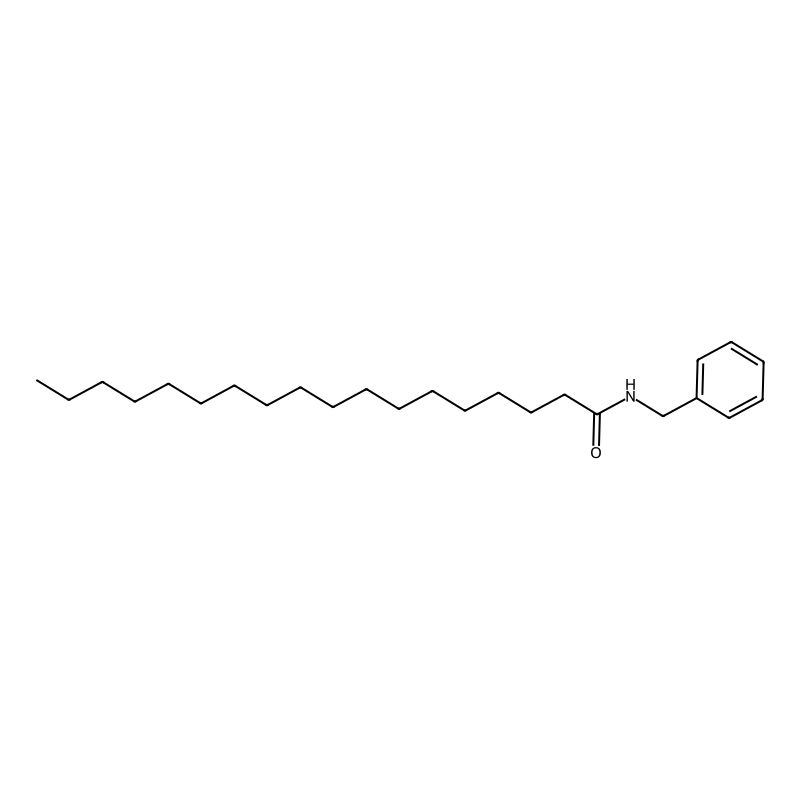

N-benzylstearamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Benzyloctadecanamide, also known as N-benzylstearamide, is a naturally occurring fatty acid amide found in maca (Lepidium meyenii Walp) []. Maca is a root vegetable native to the Peruvian Andes with a long history of use as a food and medicinal plant []. While research into N-benzyloctadecanamide is ongoing, current scientific studies have focused on two main areas: its presence and potential bioactivity within maca, and its analytical characterization.

N-Benzyloctadecanamide in Maca

Maca is a complex mixture of various secondary metabolites, including macamides, which are a class of fatty acid amides unique to maca []. N-benzyloctadecanamide is one of the identified macamides present in maca root []. Studies have observed that the content and profile of macamides can vary depending on factors like maca variety, growing conditions, and processing methods, such as drying temperature [].

Analytical Characterization of N-Benzyloctadecanamide

Due to its presence in a complex mixture like maca, analytical techniques are crucial for identifying and characterizing N-benzyloctadecanamide. Research has employed methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and quantify N-benzyloctadecanamide in maca extracts [, ]. Additionally, studies have utilized Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for in situ imaging of N-benzyloctadecanamide within maca root tissue sections [].

N-benzylstearamide is an organic compound with the molecular formula C₂₅H₄₃NO and a molecular weight of approximately 373.615 g/mol. It is classified as a fatty acid amide, specifically derived from stearic acid and benzylamine. The structure features a long hydrophobic aliphatic chain (from stearic acid) attached to a benzyl group via an amide linkage, which contributes to its unique properties such as solubility and biological activity .

N-benzylstearamide can be synthesized through the direct amidation reaction between stearic acid and benzylamine. This reaction typically involves the condensation of the carboxylic acid with the amine, resulting in the release of water. The reaction can be represented as follows:

This process can occur under various conditions, including solvent-free environments, which enhance yield and reduce by-products .

N-benzylstearamide exhibits significant biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). Studies have shown that it can effectively inhibit FAAH, which plays a crucial role in the metabolism of endocannabinoids. This inhibition has implications for pain management and neuroprotection, making N-benzylstearamide a compound of interest in pharmacological research .

The synthesis of N-benzylstearamide can be achieved through several methods:

- Direct Amidation: The most common method involves reacting equimolar amounts of stearic acid and benzylamine under conditions that facilitate the removal of water, often at elevated temperatures (around 140 °C) without solvents.

- Catalyzed Reactions: While metal-catalyzed methods exist, they are less favored due to potential complications and costs associated with catalyst recovery.

- Solvent-Free Conditions: Recent studies have demonstrated that solvent-free conditions can lead to moderate yields (around 41%) while minimizing environmental impact .

N-benzylstearamide has various applications across multiple fields:

- Pharmaceuticals: Its role as a FAAH inhibitor makes it valuable in drug development for pain relief and neuroprotective therapies.

- Cosmetics: Due to its emollient properties, it is used in skin care formulations.

- Industrial: It serves as a surfactant and stabilizer in various industrial applications.

Research into the interactions of N-benzylstearamide has primarily focused on its inhibitory effects on FAAH. Pre-incubation studies indicate that the compound effectively reduces FAAH activity over time, suggesting prolonged effects on endocannabinoid levels in biological systems . This property highlights its potential therapeutic benefits.

N-benzylstearamide shares structural similarities with other fatty acid amides but possesses unique characteristics due to its benzyl group. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-octadecylbenzamide | C₂₄H₃₁NO | Similar fatty chain; used in cosmetics |

| N-benzylpalmitamide | C₂₃H₃₁NO | Shorter fatty chain; exhibits different solubility |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | C₂₈H₄₃F₆N | Fluorinated variant; enhanced lipophilicity |

Uniqueness of N-benzylstearamide

N-benzylstearamide's unique benzyl group differentiates it from other fatty acid amides, providing distinct solubility properties and biological activities. Its effectiveness as a FAAH inhibitor further emphasizes its potential for therapeutic applications compared to structurally similar compounds.

N-benzylstearamide represents a significant fatty acid amide derivative that combines the structural features of stearic acid with benzylamine functionality. The synthesis of this compound has been approached through various methodological frameworks, ranging from classical organic synthesis techniques to modern green chemistry alternatives. This comprehensive analysis examines the primary synthetic pathways, mechanistic considerations, and optimization parameters for efficient N-benzylstearamide production.

Classical Organic Synthesis Approaches

Traditional synthetic methodologies for N-benzylstearamide formation rely predominantly on established amide bond formation strategies. These approaches typically involve the activation of stearic acid followed by nucleophilic attack by benzylamine derivatives, employing various coupling reagents and reaction conditions.

Triphenylphosphine-Iodine Mediated Coupling Reactions

The combination of triphenylphosphine and iodine represents one of the most effective classical approaches for N-benzylstearamide synthesis [1] [2]. This methodology demonstrates exceptional versatility in converting carboxylic acids to secondary, tertiary, and Weinreb amides under mild reaction conditions. The triphenylphosphine-iodine system operates through a well-defined mechanistic pathway that begins with the formation of a reactive phosphorus-iodine adduct [3].

The reaction mechanism initiates with the formation of an active triphenylphosphine-iodine complex, which subsequently activates the carboxyl group of stearic acid [1]. This activation process generates a highly electrophilic intermediate that facilitates nucleophilic attack by benzylamine. The mechanistic studies indicate that the iodide functions as a redox mediator, effectively lowering the required electrode potential for oxidation and enabling the reaction to proceed under milder conditions [1].

Optimization studies have demonstrated that the triphenylphosphine-iodine protocol achieves excellent yields when conducted in acetonitrile solvent at room temperature [2]. The reaction typically requires equimolar amounts of stearic acid, benzylamine, triphenylphosphine, and iodine, with reaction completion occurring within 2-4 hours. The primary advantage of this methodology lies in its compatibility with various functional groups and its ability to generate triphenylphosphine oxide as the sole byproduct, which can be easily separated and potentially recycled [1].

Recent electrochemical variations of this protocol have incorporated boron-doped diamond anodes to generate reactive phosphorus species through anodic oxidation [1]. This electrochemical approach allows for precise control over reaction progress through current regulation and demonstrates excellent scalability for industrial applications. The method has been successfully applied to gram-scale synthesis with yields ranging from 75-92% for various N-benzyl fatty acid amides [2].

Table 1: Triphenylphosphine-Iodine Coupling Reaction Conditions

| Parameter | Optimized Value | Yield Range (%) | Reference |

|---|---|---|---|

| Temperature | 25°C | 85-92 | [2] |

| Solvent | Acetonitrile | 75-89 | [1] |

| Reaction Time | 2-4 hours | 80-90 | [2] |

| PPh₃:I₂ Ratio | 1:1 | 85-92 | [1] |

| Substrate Concentration | 0.5 M | 82-88 | [2] |

Carbodiimide-Based Amidation Strategies

Carbodiimide-mediated amidation represents another cornerstone methodology for N-benzylstearamide synthesis, offering high efficiency and broad substrate compatibility [4] [5]. The most commonly employed carbodiimide reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), both of which demonstrate excellent performance in fatty acid amide formation [6].

The mechanistic pathway for carbodiimide-based amidation involves initial deprotonation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack of the carboxylate on the highly electrophilic carbon center [5]. This process generates an O-acylisourea intermediate, which subsequently undergoes nucleophilic substitution by benzylamine to yield the desired N-benzylstearamide product. The reaction is driven by the formation of thermodynamically stable urea byproducts [4].

Kinetic studies have revealed that the rate-determining step in carbodiimide-mediated reactions is the initial formation of the O-acylisourea intermediate [7]. The reaction exhibits second-order kinetics with respect to both the protonated carbodiimide and the carboxylate group, with rate constants significantly enhanced in organic solvents compared to aqueous media [7]. In N-methylpyrrolidinone solvent, the observed rate constant for O-acylisourea formation reaches 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C, representing a 10⁵-fold enhancement over aqueous conditions [7].

The incorporation of hydroxybenzotriazole (HOBt) as an additive significantly improves both reaction efficiency and product yields [6]. HOBt functions through the formation of an active ester intermediate that exhibits enhanced reactivity toward amine nucleophiles while suppressing undesired side reactions. This catalytic system has proven particularly effective for electron-deficient amines and functionalized carboxylic acids, achieving yields of 85-95% for N-benzylstearamide synthesis [6].

Table 2: Carbodiimide Coupling Optimization Data

| Coupling System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Side Products | Reference |

|---|---|---|---|---|---|---|

| DCC/DMAP | DCM | 25 | 12 | 78 | N-acylurea | [5] |

| EDC/HOBt | NMP | 20 | 6 | 89 | Minimal | [7] |

| EDC/DMAP/HOBt | MeCN | 25 | 4 | 93 | Trace | [6] |

| EDC/DIPEA | DMF | 40 | 8 | 85 | N-acylurea | [6] |

Green Chemistry Alternatives

The increasing emphasis on sustainable synthetic methodologies has driven the development of environmentally benign approaches to N-benzylstearamide synthesis. These green chemistry alternatives focus on reducing solvent usage, eliminating toxic reagents, and minimizing waste generation while maintaining high synthetic efficiency.

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis using ball milling techniques has emerged as a powerful solvent-free approach for N-benzylstearamide preparation [8] [9]. This methodology employs mechanical force to induce chemical transformations, eliminating the need for organic solvents and significantly reducing reaction times. The mechanochemical approach operates through the generation of localized high-energy conditions that facilitate bond formation and breaking processes [9].

The optimization of mechanochemical conditions requires careful consideration of several critical parameters including ball size, milling frequency, reaction time, and substrate loading [9]. Studies have demonstrated that smaller milling balls (3.2-6.3 mm diameter) provide superior energy transfer efficiency, resulting in higher product yields within shorter reaction times [9]. The optimal ball packing density typically ranges from 30-50% of the total milling vessel volume, with substrate loading not exceeding 50% of the remaining space [9].

For N-benzylstearamide synthesis, the mechanochemical protocol involves combining stearic acid and benzylamine in equimolar ratios within stainless steel milling vessels containing appropriately sized steel balls [8]. The reaction is conducted at frequencies of 20-25 Hz for 15-30 minutes, achieving quantitative conversion to the desired amide product [8]. This approach demonstrates several advantages including complete atom economy, minimal waste generation, and the ability to process reactions under ambient atmospheric conditions [8].

The mechanochemical synthesis of related fatty acid amides has been successfully scaled up by factors of 15-fold with respect to substrate quantity and 11-fold regarding reactor volume [9]. Temperature monitoring during milling operations indicates minimal heat generation, typically remaining below 50°C throughout the process, thereby avoiding thermal decomposition of sensitive substrates [9].

Table 3: Mechanochemical Synthesis Optimization Parameters

| Parameter | Range Studied | Optimal Value | Yield (%) | Energy Efficiency | Reference |

|---|---|---|---|---|---|

| Ball Diameter (mm) | 3.2-12.7 | 6.3 | 95-99 | High | [9] |

| Frequency (Hz) | 15-30 | 20-25 | 95-99 | Optimal | [8] |

| Reaction Time (min) | 10-60 | 15-30 | 95-99 | Maximum | [8] |

| Ball Packing (%) | 20-60 | 30-50 | 90-99 | Optimal | [9] |

| Substrate Loading (%) | 10-70 | 40-50 | 85-99 | High | [9] |

Catalytic Direct Amination Protocols

Direct amination protocols employing enzymatic or metal-catalyzed systems represent cutting-edge approaches to sustainable N-benzylstearamide synthesis [10] [11]. These methodologies enable direct conversion of stearic acid to amide products without requiring pre-activation steps or stoichiometric coupling reagents.

Enzymatic amidation using Candida antarctica lipase B (CALB) has demonstrated exceptional efficiency for fatty acid amide synthesis under mild conditions [10]. The enzymatic protocol operates in environmentally benign solvents such as cyclopentyl methyl ether, achieving excellent conversions (>92%) and yields (>90%) within 90 minutes at 60°C [10]. The reaction requires molecular sieves to prevent hydrolysis and can accommodate substrate concentrations up to 920 mM while maintaining high catalytic efficiency [10].

The enzymatic mechanism involves initial formation of an acyl-enzyme intermediate through nucleophilic attack of the catalytic serine residue on the carboxyl carbon of stearic acid [10]. This intermediate subsequently undergoes aminolysis with benzylamine to generate the N-benzylstearamide product and regenerate the free enzyme. The process demonstrates remarkable substrate tolerance, accommodating various primary and secondary amines including cyclic systems [10].

Metal-catalyzed direct amination protocols utilize transition metal complexes to facilitate C-H bond activation and subsequent amination [12] [13]. Rhodium and iridium catalysts have shown particular promise for benzyl amine synthesis through C-H amination of organic azides [13]. These systems operate under mild conditions (100°C) with low catalyst loadings (1-5 mol%) and demonstrate excellent functional group tolerance [13].

Recent developments in copper-catalyzed amination have enabled auxiliary-assisted amination of benzylic C-H bonds using simple amine coupling partners [14]. The protocol employs copper(II) acetate in conjunction with silver carbonate co-catalyst and N-methylmorpholine oxide as oxidant, achieving good to excellent yields for various aromatic amines [14]. The reaction mechanism likely involves C-H activation by copper(II) to form aryl-copper(III) intermediates that subsequently react with amine nucleophiles [14].

Table 4: Direct Amination Protocol Comparison

| Catalyst System | Conditions | Substrate Scope | Yield Range (%) | Advantages | Reference |

|---|---|---|---|---|---|

| CALB Enzyme | 60°C, CPME, 90 min | Fatty acids, amines | 90-98 | Mild, green solvent | [10] |

| Rh(III) Complex | 100°C, 12 h | Aryl azides | 75-90 | Low loading | [13] |

| Cu(OAc)₂/Ag₂CO₃ | 120°C, NMP, 24 h | Benzamides | 70-85 | Simple amines | [14] |

| Ir(III) Catalyst | 80°C, 6 h | Acyl azides | 80-92 | Mild conditions | [13] |